Succinimide, N,N'-((benzylimino)-bismethylene)di-
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Overview
Description
Succinimide, N,N’-((benzylimino)-bismethylene)di- is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This particular compound features a benzyl group attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N,N’-((benzylimino)-bismethylene)di- typically involves the reaction of succinimide with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Succinimide, N,N’-((benzylimino)-bismethylene)di- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Succinimide, N,N’-((benzylimino)-bismethylene)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Succinimide, N,N’-((benzylimino)-bismethylene)di- exerts its effects involves interactions with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Used in peptide synthesis and as an activating reagent.
N-Bromosuccinimide: Commonly used in organic synthesis for bromination reactions.
Maleimide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
Succinimide, N,N’-((benzylimino)-bismethylene)di- is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and binding properties compared to other succinimides. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
65950-41-6 |
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Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-[2-(benzylamino)-2-(2,5-dioxopyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19N3O4/c21-14-6-7-15(22)19(14)11-13(20-16(23)8-9-17(20)24)18-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |
InChI Key |
MRBHPQMNXNPHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(NCC2=CC=CC=C2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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